(4-(Trifluoromethoxy)benzyl)hydrazine 2,2,2-trifluoroacetate
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Overview
Description
(4-(Trifluoromethoxy)benzyl)hydrazine 2,2,2-trifluoroacetate is an organic compound with the molecular formula C10H10F6N2O3 It is a derivative of benzylhydrazine, where the benzyl group is substituted with a trifluoromethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Trifluoromethoxy)benzyl)hydrazine 2,2,2-trifluoroacetate typically involves the reaction of (4-(Trifluoromethoxy)benzyl)hydrazine with trifluoroacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include maintaining an inert atmosphere and controlling the temperature to optimize the yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher efficiency and cost-effectiveness, including the use of automated reactors and continuous flow systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
(4-(Trifluoromethoxy)benzyl)hydrazine 2,2,2-trifluoroacetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and may include specific solvents, temperatures, and catalysts .
Major Products Formed
The major products formed from these reactions include various hydrazine derivatives, oxides, and substituted benzyl compounds. These products can be further utilized in different chemical processes and applications .
Scientific Research Applications
(4-(Trifluoromethoxy)benzyl)hydrazine 2,2,2-trifluoroacetate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-(Trifluoromethoxy)benzyl)hydrazine 2,2,2-trifluoroacetate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The trifluoromethoxy group enhances the compound’s stability and lipophilicity, which can influence its biological activity and pharmacokinetics .
Comparison with Similar Compounds
Similar Compounds
(4-(Trifluoromethoxy)phenylhydrazine: A similar compound with a phenyl group instead of a benzyl group.
(4-(Trifluoromethoxy)benzyl)hydrazine hydrochloride: A hydrochloride salt form of the compound.
2-Fluoro-4-(trifluoromethyl)benzaldehyde: A related compound with a different functional group.
Uniqueness
(4-(Trifluoromethoxy)benzyl)hydrazine 2,2,2-trifluoroacetate is unique due to its specific trifluoromethoxy substitution, which imparts distinct chemical properties such as increased stability and lipophilicity. These properties make it valuable in various research and industrial applications .
Biological Activity
(4-(Trifluoromethoxy)benzyl)hydrazine 2,2,2-trifluoroacetate, with CAS number 1007599-47-4, is a compound that exhibits significant biological activity. Its structure includes a trifluoromethoxy group and a hydrazine moiety, which are known to influence its pharmacological properties. This article reviews the biological activities associated with this compound, focusing on its antimicrobial properties, enzyme inhibition potential, and cytotoxicity.
- Molecular Formula : C10H10F6N2O3
- Molecular Weight : 320.19 g/mol
- Storage Conditions : Keep in a dark place under an inert atmosphere at room temperature .
Antimicrobial Activity
Recent studies indicate that derivatives of hydrazine compounds, including those containing trifluoromethyl groups, have exhibited antimicrobial properties. The compound under discussion has been evaluated for its effectiveness against various bacterial strains:
- Mycobacterium tuberculosis : The compound shows moderate inhibition against M. tuberculosis, with minimum inhibitory concentrations (MIC) reported between 125 µM and 250 µM for certain derivatives .
- Nontuberculous Mycobacteria : It has also demonstrated activity against M. kansasii, although the efficacy is lower compared to standard treatments like isoniazid (INH) .
Enzyme Inhibition
The biological activity of (4-(trifluoromethoxy)benzyl)hydrazine derivatives extends to enzyme inhibition:
- Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) : Studies have shown that these compounds can inhibit AChE and BuChE with IC50 values ranging from 27.04 µM to 106.75 µM for AChE and from 58.01 µM to 277.48 µM for BuChE . Notably, some derivatives have been found to be more potent than rivastigmine, a clinically used drug for Alzheimer's disease.
Cytotoxicity
The cytotoxic effects of these compounds were assessed using eukaryotic cell lines:
- Cytostatic Properties : The tested hydrazine derivatives did not exhibit significant cytostatic effects on human cell lines such as HepG2 and MonoMac6 at concentrations up to 1000 µM, indicating a favorable safety profile .
Structure-Activity Relationship (SAR)
The structure-activity relationship of (4-(trifluoromethoxy)benzyl)hydrazine derivatives highlights the importance of the trifluoromethoxy group in enhancing biological activity:
Compound | Activity Type | MIC (µM) | IC50 AChE (µM) | IC50 BuChE (µM) |
---|---|---|---|---|
Derivative 1 | Antimicrobial | 125 | 27.04 | 58.01 |
Derivative 2 | Antimicrobial | 250 | 106.75 | 277.48 |
Isoniazid | Antimicrobial | 1 | - | - |
Case Studies
Several case studies have been conducted to evaluate the therapeutic potential of hydrazine derivatives:
- Study on Mycobacterial Inhibition : A series of N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides were synthesized and tested against Mycobacterium tuberculosis and M. kansasii. The most effective derivative showed an MIC of approximately 125 µM against M. tuberculosis and was identified as having a comparable profile to traditional antibiotics .
- Enzyme Inhibition Analysis : The inhibition of AChE and BuChE by various hydrazine derivatives was analyzed through Ellman's method, revealing that specific structural modifications significantly enhance enzyme binding affinity and selectivity .
Properties
Molecular Formula |
C10H10F6N2O3 |
---|---|
Molecular Weight |
320.19 g/mol |
IUPAC Name |
2,2,2-trifluoroacetic acid;[4-(trifluoromethoxy)phenyl]methylhydrazine |
InChI |
InChI=1S/C8H9F3N2O.C2HF3O2/c9-8(10,11)14-7-3-1-6(2-4-7)5-13-12;3-2(4,5)1(6)7/h1-4,13H,5,12H2;(H,6,7) |
InChI Key |
MPGPSQIAJZQILT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNN)OC(F)(F)F.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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